2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid
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Overview
Description
2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid typically involves the condensation of 4-methoxybenzaldehyde with butanedioic acid derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as those used in laboratory synthesis. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-8’-Dehydrodiferulic acid: A phenylpropanoid with similar structural features.
4-Hydroxyl-N′-[(3-Hydroxy-4-Methoxyphenyl)Methylidene]Benzohydrazide: A compound with related functional groups.
2-[2-[Bis(4-Methoxyphenyl)Methylidene]Hydrazinyl]Benzoic Acid: Another diarylmethane derivative.
Uniqueness
2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid is unique due to its specific combination of methoxyphenyl groups and butanedioic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
40938-16-7 |
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Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-[bis(4-methoxyphenyl)methylidene]butanedioic acid |
InChI |
InChI=1S/C19H18O6/c1-24-14-7-3-12(4-8-14)18(16(19(22)23)11-17(20)21)13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
BZWJGTNNWTUEAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(CC(=O)O)C(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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